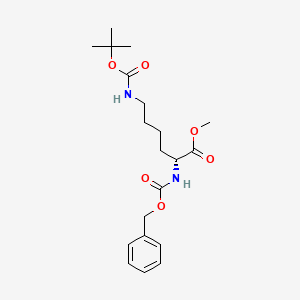
Z-D-Lys(boc)-ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Lys(Boc)-OH, also known as Nα-Cbz-Nε-Boc-D-Lysine or Nα-Z-Nε-Boc-D-lysine, is a compound with the empirical formula C19H28N2O6 .
Synthesis Analysis
Z-D-Lys(Boc)-OH is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization . The compound has a molecular formula of C19H28N2O6, an average mass of 380.435 Da, and a mono-isotopic mass of 380.194733 Da .
Molecular Structure Analysis
The molecular structure of Z-D-Lys(Boc)-OH includes 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds . The compound has a molar refractivity of 99.0±0.3 cm³ .
Physical and Chemical Properties Analysis
Z-D-Lys(Boc)-OH has a density of 1.2±0.1 g/cm³, a boiling point of 587.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound has an enthalpy of vaporization of 92.2±3.0 kJ/mol and a flash point of 308.8±30.1 °C . The index of refraction is 1.524 . The polar surface area is 114 Ų, and the polarizability is 39.2±0.5 10^-24 cm³ . The surface tension is 45.7±3.0 dyne/cm, and the molar volume is 323.5±3.0 cm³ .
Aplicaciones Científicas De Investigación
Oligomerization of L-Lysine Methyl Ester
Research by Qin et al. (2014) explored the protease-catalyzed oligomerization of l-lysine methyl ester, specifically focusing on the influence of Nε-protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) on the process. The study found that using Nε-protected l-lys monomers, such as Ne-Boc-l-Lys-OMe, led to products with pH-dependent average degree of polymerization (DPavg) values. This insight into the enzymatic oligomerization process could have implications for the development of novel peptide-based materials with tailored properties (Qin et al., 2014).
Sonication-induced Fibrous Architectures
A study by Afrasiabi and Kraatz (2013) demonstrated the use of an ultra-short peptide Boc-L-Phe-L-Lys(Z)-OMe as a low molecular weight gelator (LMWG) for various solvents under sonication. This peptide was able to form coiled fibers and demonstrated self-healing and thermal chiroptical switching behavior, indicating its potential in creating novel organogel materials for various applications. The research highlights the unique self-assembly and structural control achievable with peptides like Z-D-Lys(boc)-ome, opening avenues for innovative material science applications (Afrasiabi & Kraatz, 2013).
Zinc Sensing in Neural Stem Cells
Zhu et al. (2014) developed a ratiometric probe, LysoZn-1, based on the styryl-BODIPY-DPA scaffold with a lysosome-targeted 2-morpholinoethylamine moiety for the detection of Zn2+ in neural stem cells (NSCs). The probe's design incorporated aspects related to peptides like this compound, showcasing the role of such peptides in the development of advanced biosensors for monitoring metal ion concentrations within cellular compartments. This research could have significant implications for understanding the role of zinc in neurobiology and diseases associated with zinc dyshomeostasis (Zhu et al., 2014).
Safety and Hazards
In case of skin contact with Z-D-Lys(Boc)-OH, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical . Following ingestion, rinse the mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Z-D-Lys(boc)-ome plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions are crucial for the synthesis of peptides and proteins.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It can alter the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the structure and function of proteins and other biomolecules .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQKFBUQSKZOS-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2770540.png)
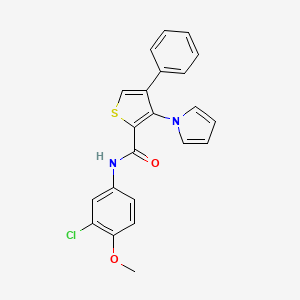

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2770544.png)
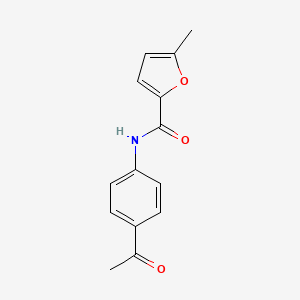
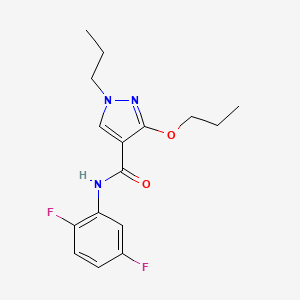
![N-cyclopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2770553.png)
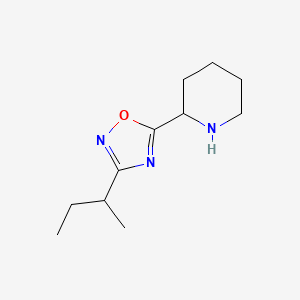
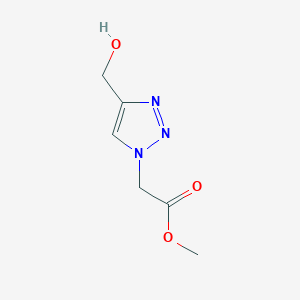
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2770557.png)
![{2-[(3-Isopropylisoxazol-5-yl)methoxy]ethyl}amine hydrochloride](/img/structure/B2770558.png)
![N-(4-fluorophenyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2770559.png)

